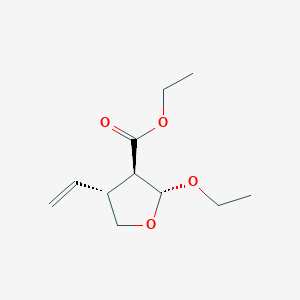
ethyl (2R,3R,4R)-4-ethenyl-2-ethoxyoxolane-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (2R,3R,4R)-4-ethenyl-2-ethoxyoxolane-3-carboxylate, also known as EEOC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
科学研究应用
Ethyl (2R,3R,4R)-4-ethenyl-2-ethoxyoxolane-3-carboxylate has been studied extensively for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, ethyl (2R,3R,4R)-4-ethenyl-2-ethoxyoxolane-3-carboxylate has shown promising results as an anti-inflammatory and anti-tumor agent. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, ethyl (2R,3R,4R)-4-ethenyl-2-ethoxyoxolane-3-carboxylate has been studied for its potential use as a pesticide and herbicide. In material science, ethyl (2R,3R,4R)-4-ethenyl-2-ethoxyoxolane-3-carboxylate has been studied for its potential use as a building block for the synthesis of novel materials.
作用机制
The mechanism of action of ethyl (2R,3R,4R)-4-ethenyl-2-ethoxyoxolane-3-carboxylate is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and tumor growth. ethyl (2R,3R,4R)-4-ethenyl-2-ethoxyoxolane-3-carboxylate has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a signaling pathway that plays a role in inflammation and cancer.
生化和生理效应
Ethyl (2R,3R,4R)-4-ethenyl-2-ethoxyoxolane-3-carboxylate has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and tumor growth in animal models. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. In addition, ethyl (2R,3R,4R)-4-ethenyl-2-ethoxyoxolane-3-carboxylate has been shown to have antioxidant properties, which may help protect against oxidative stress.
实验室实验的优点和局限性
One advantage of ethyl (2R,3R,4R)-4-ethenyl-2-ethoxyoxolane-3-carboxylate for lab experiments is that it is relatively easy to synthesize and purify. It is also relatively stable and can be stored for long periods of time. However, one limitation of ethyl (2R,3R,4R)-4-ethenyl-2-ethoxyoxolane-3-carboxylate is that it can be difficult to work with due to its low solubility in water. This can make it challenging to administer in certain experimental settings.
未来方向
There are many potential future directions for research on ethyl (2R,3R,4R)-4-ethenyl-2-ethoxyoxolane-3-carboxylate. One area of interest is the development of ethyl (2R,3R,4R)-4-ethenyl-2-ethoxyoxolane-3-carboxylate-based drugs for the treatment of inflammatory and neurodegenerative diseases. Another area of interest is the development of ethyl (2R,3R,4R)-4-ethenyl-2-ethoxyoxolane-3-carboxylate-based pesticides and herbicides that are less harmful to the environment than traditional chemicals. Additionally, ethyl (2R,3R,4R)-4-ethenyl-2-ethoxyoxolane-3-carboxylate could be used as a building block for the synthesis of novel materials with unique properties. Overall, the potential applications of ethyl (2R,3R,4R)-4-ethenyl-2-ethoxyoxolane-3-carboxylate are wide-ranging and exciting, and further research in this area is warranted.
合成方法
Ethyl (2R,3R,4R)-4-ethenyl-2-ethoxyoxolane-3-carboxylate can be synthesized through a multi-step reaction process that involves the use of different reagents and catalysts. The synthesis method involves the reaction of ethyl acrylate with ethyl oxalyl chloride in the presence of triethylamine to produce ethyl (2R,3S)-3-chloro-2-ethoxy-4-oxobutanoate. This intermediate compound is then reacted with sodium ethoxide to produce ethyl (2R,3R,4R)-4-ethenyl-2-ethoxyoxolane-3-carboxylate.
属性
CAS 编号 |
144874-83-9 |
|---|---|
产品名称 |
ethyl (2R,3R,4R)-4-ethenyl-2-ethoxyoxolane-3-carboxylate |
分子式 |
C11H18O4 |
分子量 |
214.26 g/mol |
IUPAC 名称 |
ethyl (2R,3R,4R)-4-ethenyl-2-ethoxyoxolane-3-carboxylate |
InChI |
InChI=1S/C11H18O4/c1-4-8-7-15-11(14-6-3)9(8)10(12)13-5-2/h4,8-9,11H,1,5-7H2,2-3H3/t8-,9-,11+/m0/s1 |
InChI 键 |
KEEZBFBHRWDFDH-ATZCPNFKSA-N |
手性 SMILES |
CCO[C@H]1[C@@H]([C@H](CO1)C=C)C(=O)OCC |
SMILES |
CCOC1C(C(CO1)C=C)C(=O)OCC |
规范 SMILES |
CCOC1C(C(CO1)C=C)C(=O)OCC |
同义词 |
3-Furancarboxylicacid,4-ethenyl-2-ethoxytetrahydro-,ethylester,(2alpha,3bta,4alpha)-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



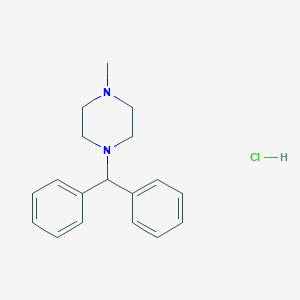
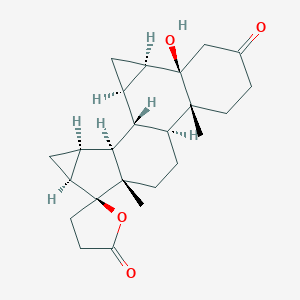
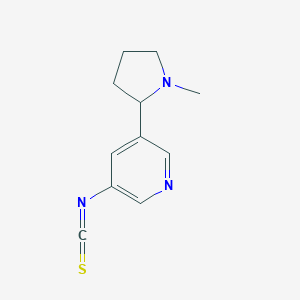
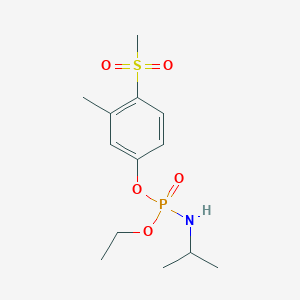
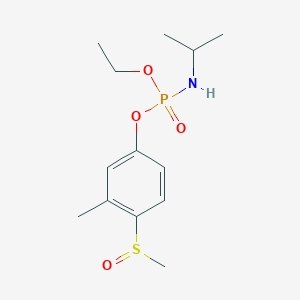
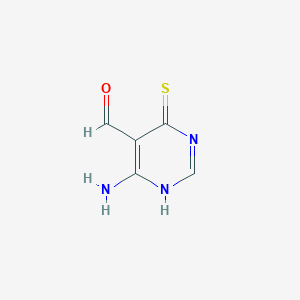
![Tetradecanamide, N-[3-(dimethylamino)propyl]-](/img/structure/B133136.png)
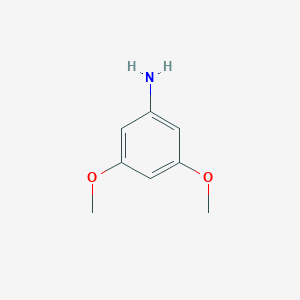
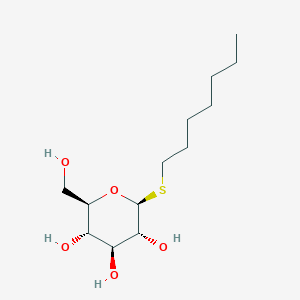
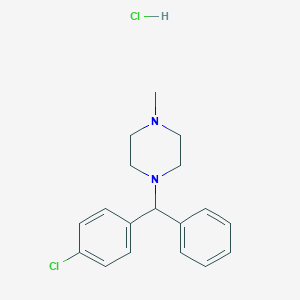
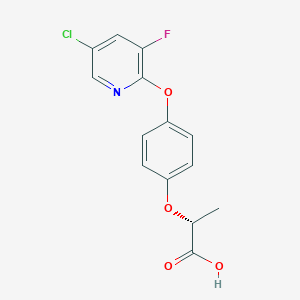
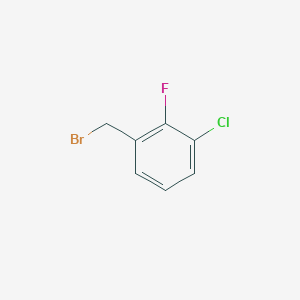
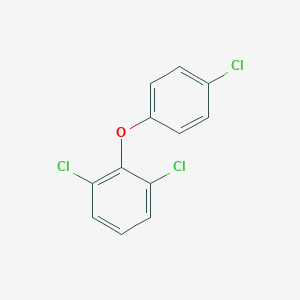
![N-[(Phenylmethoxy)carbonyl]-3-allyl-L-aspartic acid 1-tert-butyl ester](/img/structure/B133171.png)